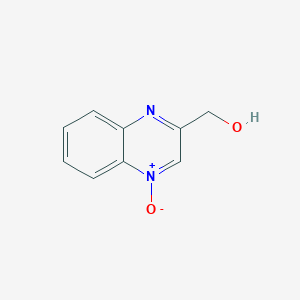
1-Nitro-4-(1,2,2,2-tetrachloroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-4-(1,2,2,2-tetrachloroethyl)benzene is an organic compound with the molecular formula C8H5Cl4NO2 and a molecular weight of 288.94 g/mol It is characterized by a nitro group (-NO2) attached to a benzene ring, which is further substituted with a tetrachloroethyl group (-CCl3CH2-)
Preparation Methods
The synthesis of 1-Nitro-4-(1,2,2,2-tetrachloroethyl)benzene typically involves the nitration of 4-(1,2,2,2-tetrachloroethyl)benzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:
Nitration Reaction:
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Nitro-4-(1,2,2,2-tetrachloroethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The tetrachloroethyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Oxidation: The compound can be oxidized to form corresponding nitro derivatives with higher oxidation states using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Nitro-4-(1,2,2,2-tetrachloroethyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Nitro-4-(1,2,2,2-tetrachloroethyl)benzene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The tetrachloroethyl group may also contribute to the compound’s overall reactivity and interactions with molecular targets .
Comparison with Similar Compounds
1-Nitro-4-(1,2,2,2-tetrachloroethyl)benzene can be compared with other nitrobenzene derivatives, such as:
- 1-Nitro-2-(1,2,2,2-tetrachloroethyl)benzene
- 1-Nitro-3-(1,2,2,2-tetrachloroethyl)benzene
- 1-Nitro-4-(1,1,2,2-tetrachloroethyl)benzene
These compounds share similar structural features but differ in the position of the nitro and tetrachloroethyl groups on the benzene ring. The unique arrangement of these groups in this compound contributes to its distinct chemical properties and reactivity .
Properties
CAS No. |
4714-32-3 |
|---|---|
Molecular Formula |
C8H5Cl4NO2 |
Molecular Weight |
288.9 g/mol |
IUPAC Name |
1-nitro-4-(1,2,2,2-tetrachloroethyl)benzene |
InChI |
InChI=1S/C8H5Cl4NO2/c9-7(8(10,11)12)5-1-3-6(4-2-5)13(14)15/h1-4,7H |
InChI Key |
MIXBGFATKJDDOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(Cl)(Cl)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



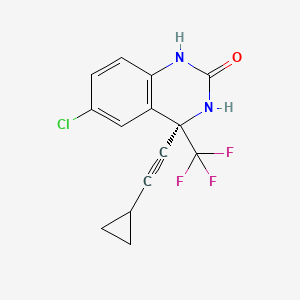
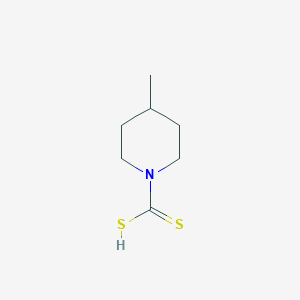
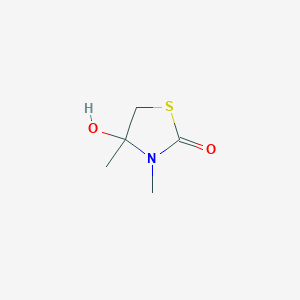
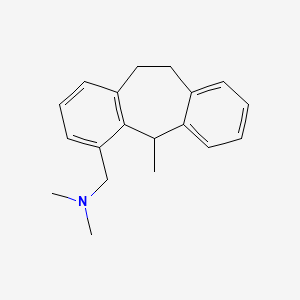
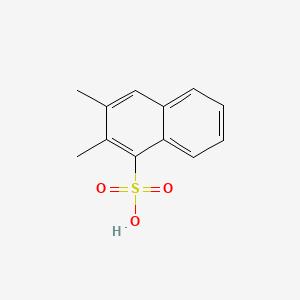

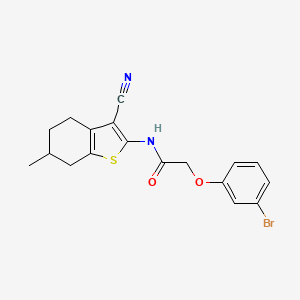

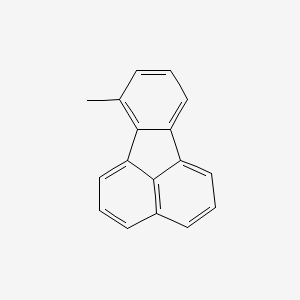
![N-(3-acetylphenyl)-2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B13821263.png)
![Glutamic acid,l-,[3h(g)]](/img/structure/B13821269.png)
